2-Acetoxy-2',4'-methoxybenzophenone

Übersicht

Beschreibung

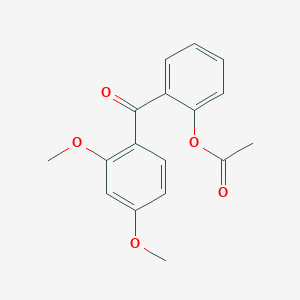

2-Acetoxy-2',4'-methoxybenzophenone is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 4 positions, and an acetate group attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxy-2',4'-methoxybenzophenone typically involves the esterification of 2-(2,4-dimethoxybenzoyl)benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

2-Acetoxy-2',4'-methoxybenzophenone serves as an essential intermediate in organic synthesis. It is utilized for the preparation of more complex aromatic compounds through various chemical reactions, including Friedel-Crafts acylation and other electrophilic aromatic substitutions. The presence of acetoxy and methoxy groups enhances its reactivity, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism is believed to involve the disruption of microbial cell membranes, leading to cell death.

Antioxidant Activity

The antioxidant properties of this compound have been explored in several studies. It demonstrates the ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases. This makes it a potential ingredient in dietary supplements and functional foods aimed at improving health outcomes .

Pharmaceutical Applications

Drug Development

The compound is investigated as a pharmaceutical intermediate for synthesizing various drugs. Its structural features allow for modifications that can lead to enhanced therapeutic effects. Ongoing research focuses on its potential applications in treating conditions such as infections and inflammatory diseases .

Industrial Uses

UV Absorber in Cosmetics

In the cosmetic industry, this compound is used as a UV filter in sunscreens and skincare products. Its ability to absorb ultraviolet light helps protect the skin from harmful UV radiation, thereby reducing the risk of skin damage and cancer. This application underscores its importance in formulating safe and effective cosmetic products .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in Friedel-Crafts reactions |

| Antimicrobial Activity | Effective against various bacterial strains | Disrupts microbial cell membranes |

| Antioxidant Properties | Scavenges free radicals | Potential use in dietary supplements |

| Pharmaceutical Intermediate | Used in drug synthesis | Ongoing research for treatment of infections |

| UV Absorber | Protects skin from UV radiation | Key ingredient in sunscreens and cosmetics |

Case Studies

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting its potential as a natural preservative or therapeutic agent. -

Antioxidant Activity Assessment

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cellular models, supporting its use as an antioxidant supplement . -

Sunscreen Formulation Research

A formulation study highlighted the efficacy of incorporating this compound into sunscreen products, showing enhanced UV protection compared to formulations lacking this compound .

Wirkmechanismus

The mechanism of action of 2-Acetoxy-2',4'-methoxybenzophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Vergleich Mit ähnlichen Verbindungen

- 2,3-Dimethoxybenzoyl phenyl acetate

- 3-Acetoxy-2-methylbenzoyl phenyl acetate

- 2,4-Dimethoxybenzoyl phenyl benzoate

Comparison: 2-Acetoxy-2',4'-methoxybenzophenone is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as solubility and stability, making it suitable for specific applications.

Biologische Aktivität

2-Acetoxy-2',4'-methoxybenzophenone, an organic compound with the molecular formula C₁₇H₁₆O₃, is a derivative of benzophenone characterized by its acetoxy and methoxy functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its notable biological activities, particularly its anti-inflammatory and analgesic properties.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It appears to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases. The compound's structural features enhance its ability to interact with biological targets, thereby modulating inflammatory responses at the cellular level.

The mechanism of action primarily involves the inhibition of COX enzymes, which play a crucial role in the conversion of arachidonic acid to prostaglandins—mediators of inflammation. By blocking these enzymes, this compound reduces the production of pro-inflammatory substances, leading to decreased inflammation and pain .

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : In laboratory settings, this compound demonstrated a dose-dependent inhibition of COX-1 and COX-2 enzymes. These findings were corroborated by molecular docking studies that showed favorable binding interactions at the active sites of these enzymes .

- Animal Models : Animal studies have indicated that administration of this compound significantly reduced paw edema in rat models of inflammation. The results suggest that it may be effective in managing pain and swelling associated with inflammatory conditions.

- Comparative Studies : When compared to other benzophenone derivatives, this compound exhibited superior anti-inflammatory activity, potentially due to its unique structural configuration that enhances binding affinity to target proteins involved in inflammatory pathways .

Data Table: Comparison of Biological Activities

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, analgesic | Inhibition of COX-1 and COX-2 enzymes |

| 3-Acetoxy-4'-methylbenzophenone | Moderate anti-inflammatory | Similar COX inhibition but less potent |

| 2,4-Dihydroxybenzophenone | Antioxidant properties | Scavenging free radicals |

| Methyl 2-acetoxy-4-methylbenzoate | Limited biological activity | Primarily used in synthetic pathways |

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is crucial for safe application. Preliminary toxicity studies have shown that high doses can lead to liver and kidney abnormalities in animal models; however, these effects were dose-dependent and not observed at lower concentrations typically used for therapeutic purposes .

Eigenschaften

IUPAC Name |

[2-(2,4-dimethoxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-11(18)22-15-7-5-4-6-13(15)17(19)14-9-8-12(20-2)10-16(14)21-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERZALYPJSHKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641604 | |

| Record name | 2-(2,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-90-5 | |

| Record name | Methanone, [2-(acetyloxy)phenyl](2,4-dimethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890098-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dimethoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.